Cas no 1879399-13-9 (2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine)
![2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1879399-13-9x500.png)
2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
- 2-(1-pyrazin-2-ylpyrazol-4-yl)ethanamine
- 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
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- インチ: 1S/C9H11N5/c10-2-1-8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,1-2,10H2
- InChIKey: LFRYPKOQNDJLFF-UHFFFAOYSA-N
- SMILES: N1(C2C=NC=CN=2)C=C(C=N1)CCN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- XLogP3: -0.6
- トポロジー分子極性表面積: 69.6
2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P187016-500mg |
2-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2147-7853-0.25g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
Life Chemicals | F2147-7853-2.5g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
Life Chemicals | F2147-7853-0.5g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
Life Chemicals | F2147-7853-1g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
TRC | P187016-1g |
2-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2147-7853-5g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
Life Chemicals | F2147-7853-10g |
2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 95%+ | 10g |
$1684.0 | 2023-09-06 | |
TRC | P187016-100mg |
2-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]ethan-1-amine |
1879399-13-9 | 100mg |
$ 95.00 | 2022-06-03 |
2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1879399-13-9 and Product Name: 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
The compound with the CAS number 1879399-13-9 and the product name 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The molecular framework of this compound integrates two distinct pyrazole moieties linked through an ethylamine group, creating a versatile scaffold for further chemical modifications and biological evaluations.
One of the most striking features of 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is its dual functionality, which arises from the presence of both pyrazinyl and pyrazolyl groups. These nitrogen-rich heterocycles are well-known for their ability to interact with various biological targets, making them valuable scaffolds in drug discovery. The pyrazinyl group, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding, while the pyrazolyl group is recognized for its potential in inhibiting inflammatory pathways and oncogenic signaling.
Recent studies have highlighted the therapeutic potential of compounds containing the pyrazinopyrazole core structure. For instance, derivatives of this class have shown efficacy in preclinical models of inflammation, cancer, and neurodegenerative diseases. The amine functional group at the C-terminal position of 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine provides a handle for further derivatization, allowing chemists to explore a wide range of pharmacological profiles. This flexibility has made it a favorite among medicinal chemists seeking to develop novel therapeutic agents.
The synthesis of 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The formation of the pyrazole ring is a critical step, often achieved through cyclocondensation reactions involving hydrazines and ketones or aldehydes. Subsequent functionalization at the 2-position of the pyrazine ring introduces the second heterocyclic component, completing the molecular architecture.
In terms of biological activity, preliminary assays suggest that 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine exhibits notable interactions with certain enzymes and receptors. For example, it has demonstrated inhibitory effects on kinases involved in cell proliferation and survival pathways. Additionally, its ability to modulate cytokine production makes it a promising candidate for treating inflammatory disorders. These findings are particularly intriguing given the growing interest in small-molecule modulators as alternatives to existing therapies.
The structural features of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques have been employed to explore its binding interactions with target proteins at an atomic level. These simulations have provided valuable insights into how modifications to the core scaffold could enhance potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to prioritize compounds with optimal pharmacokinetic profiles.
Further investigation into 2-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is warranted to fully elucidate its mechanisms of action and therapeutic potential. Preclinical studies are currently underway to assess its safety and efficacy in animal models of disease. If these trials yield positive results, clinical trials could follow, paving the way for its translation into clinical practice. The compound’s unique structure and promising biological activities position it as a compelling subject for future research in medicinal chemistry.
The development of novel pharmaceuticals relies heavily on the discovery and optimization of bioactive molecules like 1879399-13, which encompasses [Product Name] as one of its key derivatives. As research continues to uncover new therapeutic targets and mechanisms, compounds such as this will play an increasingly important role in addressing unmet medical needs. The interdisciplinary nature of pharmaceutical chemistry—combining synthetic organic chemistry, medicinal chemistry, biochemistry, and pharmacology—ensures that advancements like this will continue to drive innovation in healthcare.
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